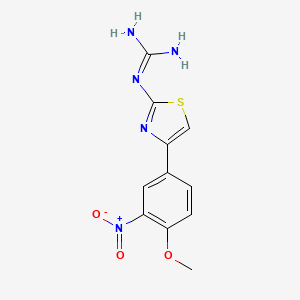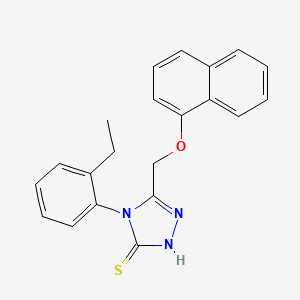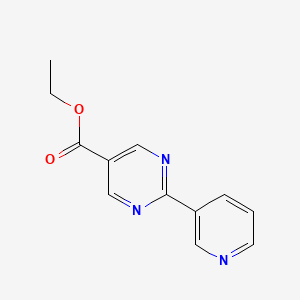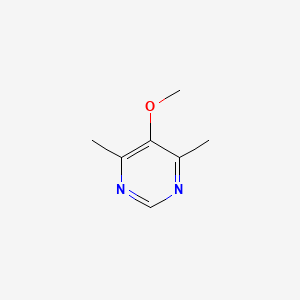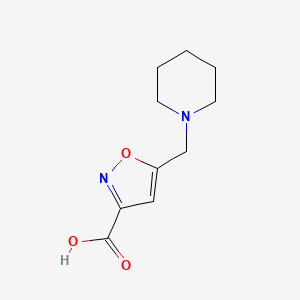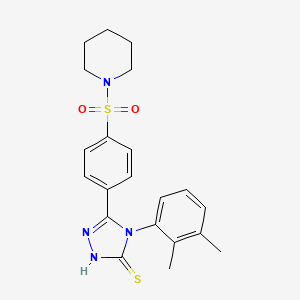![molecular formula C18H11N5 B11764624 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is characterized by the fusion of an imidazole ring with a phenanthroline moiety, further substituted with a pyridinyl group. The extended conjugation and aromaticity of this structure contribute to its stability and reactivity, making it a valuable scaffold for various scientific investigations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- typically involves the condensation of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 3-pyridinecarboxaldehyde in the presence of ammonium acetate in acetic acid yields the desired product . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- involves its ability to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis . The compound can also generate reactive oxygen species (ROS), causing oxidative damage to cellular components . Additionally, it interacts with specific molecular targets such as the PI3K/AKT/mTOR signaling pathway, further contributing to its anticancer activity .
類似化合物との比較
Similar Compounds
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(4-pyridinyl)-: Similar structure but with a different position of the pyridinyl group, affecting its reactivity and binding properties.
2-(1-Pyrenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Contains a pyrenyl group, which enhances its photophysical properties.
2-(4-Aminophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Modified with an amino group, increasing its potential for hydrogen bonding and interactions with biological targets.
Uniqueness
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the 3-pyridinyl group enhances its ability to form stable complexes with metal ions and interact with biological macromolecules, making it a versatile compound for various applications.
特性
分子式 |
C18H11N5 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23) |
InChIキー |
VJHLQFGYWTWTDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
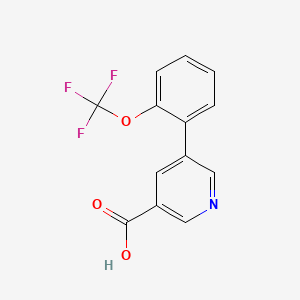
amine](/img/structure/B11764582.png)
